4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H14BF3O3. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
It is known that boronic acids, in general, are used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is involved in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the halide. In transmetalation, the organoboron compound transfers the organic group to the palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction in which it participates is a key step in the synthesis of various biologically active molecules .
Result of Action
The result of the action of 4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed in a basic aqueous environment . Additionally, the stability of boronic acids can be affected by factors such as pH, temperature, and the presence of certain functional groups .
Biochemical Analysis
Biochemical Properties
Boronic acids are generally known to interact with various biomolecules, particularly enzymes and proteins, through the formation of reversible covalent bonds . The exact nature of these interactions would depend on the specific biomolecules involved and the conditions under which the reactions occur .
Cellular Effects
Boronic acids are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins, which could potentially affect their localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-isobutoxy-2-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.
Oxidation and Reduction: The compound can be oxidized to form phenols or reduced to form corresponding alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing the boronic acid group with other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols and Alcohols: From oxidation and reduction reactions.
Scientific Research Applications
4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of an isobutoxy group.
4-(Trifluoromethyl)phenylboronic Acid: Lacks the isobutoxy group, making it less versatile in certain reactions.
Uniqueness: 4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid is unique due to its combination of the isobutoxy and trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in both academic research and industrial applications .
Properties
IUPAC Name |
[4-(2-methylpropoxy)-2-(trifluoromethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-7(2)6-18-8-3-4-10(12(16)17)9(5-8)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMBLWOUXXAMPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC(C)C)C(F)(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172179 | |
Record name | Boronic acid, B-[4-(2-methylpropoxy)-2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-98-7 | |
Record name | Boronic acid, B-[4-(2-methylpropoxy)-2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-(2-methylpropoxy)-2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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